2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
Description
2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a bicyclic heterocyclic compound comprising a fused imidazole and partially hydrogenated pyrazine ring system. The molecule features a butan-2-yl substituent at the C2 position of the imidazo[1,2-a]pyrazine core. The butan-2-yl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions in biological or material science applications.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H17N3/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
GWRBFKVBWGHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN2CCNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-substituted pyrroles with hydrazine hydrate, followed by intramolecular cyclization. The reaction conditions often include the use of solid alumina and room temperature, which facilitates the cross-coupling of pyrrole rings with acyl (bromo)acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This contrasts with the butan-2-yl group, which is electron-donating and increases lipophilicity .
- 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) : Substitution at C8 with a piperazinyl group confers selectivity for α2-adrenergic receptors (Ki = 0.2 nM), demonstrating that substituent position critically impacts receptor affinity. The butan-2-yl group at C2 may instead influence membrane permeability or off-target interactions .
- 1-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine : This positional isomer (imidazo[1,5-a] vs. [1,2-a]) exhibits distinct ring fusion, altering electronic distribution and steric accessibility. Such differences may affect binding to biological targets or catalytic reactivity .
Fluorescent Derivatives (5BP Series)
- 6-Phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h) : Fluorescent derivatives with extended aromatic systems (e.g., 8h) achieve quantum yields up to 56%, whereas alkyl substituents like butan-2-yl are less likely to enhance fluorescence due to reduced π-conjugation .
Physicochemical Properties
- Vaporization Enthalpy: Imidazo[1,2-a]pyrazine exhibits ΔHvap = 70.7 kJ·mol⁻¹, higher than nonpolar heterocycles due to dipole-dipole interactions. Alkyl substituents like butan-2-yl may reduce volatility by increasing molecular weight and hydrophobic packing .
- Crystal Packing : Polar derivatives (e.g., nitro or trifluoromethyl) show π-π stacking in the solid state, whereas alkylated analogs likely adopt less ordered structures .
Biological Activity
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 218.29 g/mol
- Structural Characteristics : The compound features a butan-2-yl group at the 2-position of the imidazo[1,2-a]pyrazine ring system, contributing to its unique chemical behavior.
Synthesis
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves multi-step organic reactions. Various methods may be employed depending on the desired yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer activity through various mechanisms:
- CDK9 Inhibition : A study demonstrated that certain derivatives showed potent CDK9 inhibitory activity with IC₅₀ values in the sub-micromolar range. For instance, one derivative exhibited an IC₅₀ of 0.16 µM, indicating strong potential as an anticancer agent .
| Compound | IC₅₀ (µM) | Activity |
|---|---|---|
| 3c | 0.16 | Strong CDK9 Inhibitor |
| 2c | 0.31 | Moderate CDK9 Inhibitor |
| 4c | 0.71 | Moderate CDK9 Inhibitor |
Antiviral Activity
The compound has also been studied for its antiviral properties. Research has shown that imidazo[1,2-a]pyrazines can serve as effective antiviral agents by inhibiting viral replication mechanisms.
ENPP1 Inhibition
Another significant finding is the identification of a derivative as a potent ENPP1 inhibitor. This enzyme negatively regulates the cGAS-STING pathway involved in immune responses. The derivative demonstrated an IC₅₀ of approximately 5.70 nM and enhanced the expression of downstream target genes associated with tumor immunity .
The biological activity of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is believed to involve:
- Enzyme Modulation : Interaction with specific enzymes such as CDK9 and ENPP1.
- Receptor Binding : Potential binding to receptors involved in cancer and immune response pathways.
Case Studies
- Antitumor Efficacy : In vivo studies demonstrated that a derivative of this compound combined with anti-PD-1 antibodies achieved a tumor growth inhibition rate of 77.7% in murine models .
- Seizure Protection : Another study highlighted that derivatives could provide seizure protection in animal models by modulating AMPAR receptors selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
